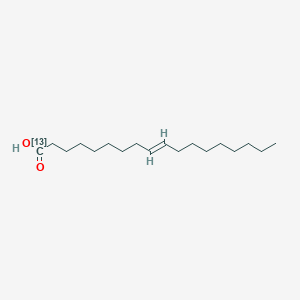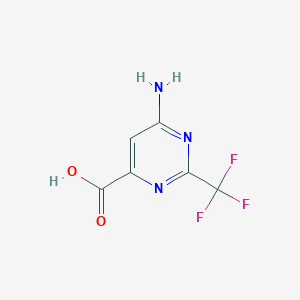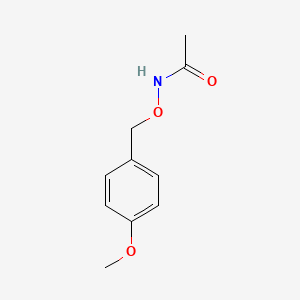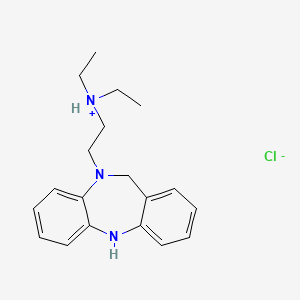
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate: is a chemical compound with the molecular formula C15H20INO2 and a molecular weight of 373.22927 g/mol . It is known for its unique structure, which includes a tert-butyl group, an iodophenyl group, and a cyclobutylcarbamate moiety. This compound is used in various research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-iodophenyl)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Scientific Research Applications
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(4-cyanophenyl)cyclobutylcarbamate: This compound has a similar structure but contains a cyanophenyl group instead of an iodophenyl group.
tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate: This compound contains a bromophenyl group and exhibits different reactivity and properties compared to the iodophenyl derivative.
tert-Butyl 1-(4-chlorophenyl)cyclobutylcarbamate: This compound contains a chlorophenyl group and is used in similar research applications but with distinct chemical behavior.
The uniqueness of this compound lies in its iodophenyl group, which imparts specific reactivity and properties that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H20INO2 |
|---|---|
Molecular Weight |
373.23 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) |
InChI Key |
LLRKTEUEVFKBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




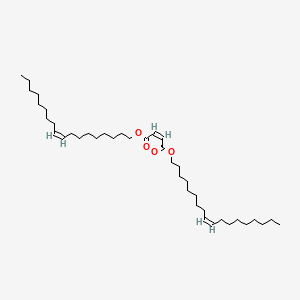

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

